molecular formula C15H20N2O4 B2530914 morpholino(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone CAS No. 2034240-00-9

morpholino(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone

Cat. No. B2530914
CAS RN: 2034240-00-9
M. Wt: 292.335
InChI Key: RVOCTSLAMNUVBS-UHFFFAOYSA-N
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Description

Morpholino(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone is a compound that features both a morpholine ring and a pyran derivative. Morpholine is a versatile heterocycle with a nitrogen and oxygen atom in its six-membered ring structure, known for its presence in various pharmacologically active compounds . Pyrans are another class of oxygen-containing six-membered heterocycles that are biologically significant and have diverse applications . The combination of these two moieties in a single molecule suggests potential for a wide range of chemical and pharmacological activities.

Synthesis Analysis

The synthesis of morpholine derivatives can involve multiple steps, including bromination, dehydration, cyclization, and Grignard reactions . For instance, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine was achieved in nine steps with an overall yield of 36%, highlighting the complexity and the pivotal steps required for the successful synthesis of such compounds . Another example is the synthesis of (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, which involved a resolution step to install the S-morpholino stereocenter and a Grignard reaction, optimized with iodine and DIBAL-H .

Molecular Structure Analysis

The molecular structure of morpholine derivatives is often confirmed using spectroscopic methods such as NMR and mass spectrometry . Computational studies, including time-dependent density functional theory calculations, can also be used to reproduce electronic and fluorescent maxima, providing insights into the photophysical properties of these compounds .

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions, including hydrazinolysis, condensation, nucleophilic substitution, and diazotization, leading to a wide array of products such as carbohydrazides, oxadiazoles, and carbamates . Photochemical oxidation reactions can also occur, as seen with Emorfazone, which upon UV-visible light irradiation in the presence of a chemical oxidant, produced multiple products including morpholine-ring-opening compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be influenced by substituent modifications. For example, the introduction of morpholino and other groups to pyridine compounds can greatly affect their fluorescence properties, with some showing high fluorescence quantum yields in both solution and the solid state . The stability of these compounds under various conditions, including exposure to acid, alkali, H2O2, temperature, and UV radiation, is also a critical aspect of their physical and chemical properties, as demonstrated in a force degradation study .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and reactions of new morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives involve the formation of carbohydrazide from ethyl-5-morpholin-4-yl-1-(1H-pyrrol-1-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate. This process includes condensation with aromatic aldehydes and other reagents to produce a variety of derivatives indicating the versatility of morpholino groups in synthetic chemistry (Zaki, El-Dean, & Radwan, 2014).
  • A practical synthesis approach has been developed for the production of a key pharmaceutical intermediate, showcasing the application of morpholino derivatives in drug development. The synthesis process highlights the combination of resolution and Grignard reaction steps, demonstrating the importance of morpholino compounds in the synthesis of complex pharmaceuticals (Kopach et al., 2009).

Biological Activity and Applications

  • The synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one and its derivatives highlights the role of morpholino compounds as important intermediates for creating biologically active compounds. These derivatives have shown potential in the design of small molecule inhibitors for anticancer research, underscoring the significant role of morpholino derivatives in medicinal chemistry and drug discovery efforts (Wang et al., 2016).

Chemical Reactions and Mechanisms

  • Research into the interaction of morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate showcases the complex chemical transformations possible with morpholino compounds. These studies provide insights into the mechanisms of action and potential applications of morpholino derivatives in the synthesis of novel heterocyclic compounds (Chumachenko, Shablykin, & Brovarets, 2014).

Advanced Materials and Therapeutic Applications

  • The synthesis and structural exploration of a novel bioactive heterocycle, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, for antiproliferative activity showcases the potential of morpholino derivatives in the development of new therapeutic agents. This research contributes to the understanding of morpholino derivatives' role in creating advanced materials with specific biological activities (Prasad et al., 2018).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, related compounds such as 4-(Hydroxymethyl)tetrahydropyran are used as starting materials for drugs that act as CB2 cannabinoid receptor agonists .

properties

IUPAC Name

morpholin-4-yl-[2-(oxan-4-yloxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c18-15(17-5-9-20-10-6-17)12-1-4-16-14(11-12)21-13-2-7-19-8-3-13/h1,4,11,13H,2-3,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOCTSLAMNUVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

morpholino(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone

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